Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carboxylate ester group and a 4-methylphenyl substituent. The presence of the oxadiazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-methylbenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Comparison: Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties, such as altered solubility, stability, and interaction with biological targets.
Biological Activity
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Its structure features an oxadiazole ring fused with a carboxylate ester group and a 4-methylphenyl substituent. This unique configuration contributes to its significant chemical stability and biological activity, making it a compound of interest in various fields of research, particularly in medicinal chemistry.
Antimicrobial and Antifungal Properties
Recent investigations have highlighted the potential antimicrobial and antifungal properties of this compound. Studies suggest that compounds within the oxadiazole class exhibit notable activity against a range of microbial pathogens. For instance, the compound has been explored for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent.
The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. The oxadiazole ring can modulate enzyme activity and receptor interactions, potentially inhibiting essential metabolic pathways in pathogens. Detailed studies are needed to elucidate the exact molecular targets and pathways involved in its biological effects .
Cytotoxic Activity Against Cancer Cell Lines
This compound has also shown promise in cancer research . It has exhibited cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays have demonstrated that this compound induces apoptosis in these cell lines through mechanisms involving p53 activation and caspase cleavage .
Comparative Biological Activity
A comparative analysis with other oxadiazole derivatives reveals that this compound may possess unique biological properties due to the presence of the 4-methylphenyl group. This substitution can influence solubility, stability, and interaction with biological targets compared to similar compounds such as Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate and Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate .
Data Table: Biological Activity Summary
Study on Antimicrobial Activity
In a study focusing on the antimicrobial properties of this compound, researchers tested various concentrations against common bacterial strains. The results indicated significant inhibition at micromolar concentrations, suggesting its potential utility in developing new antimicrobial agents.
Study on Cancer Cell Lines
Another notable study investigated the cytotoxic effects of this compound on MCF-7 and MEL-8 cell lines. Flow cytometry assays revealed that this compound was effective in inducing apoptosis in a dose-dependent manner. The mechanism was linked to increased levels of p53 protein and activation of caspase pathways .
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAISCYNZBKJQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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